PKM2 inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PKM2 inhibitor is an inhibitor of pyruvate kinase M2 (PKM2), a tumor-specific kinase with a role in glycolysis . It is selective for PKM2 over PKM1 and L-type pyruvate kinase (PKLR) . PKM2, as one of the key enzymes for glycolysis, can encode four different subtypes from two groups of genes . The M2 subtype PKM2 is expressed mainly during embryonic development in normal humans, and is closely related to tissue repair and regeneration .

Synthesis Analysis

A series of 8-quinolinesulfonamide derivatives of PKM2 modulators were designed using molecular docking and molecular dynamics techniques . New compounds were synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

Molecular Structure Analysis

PKM2 can be aggregated into tetrameric and dimeric forms . The biological effects between the tetramer and the dimer are significantly different . The tetramer mainly plays the role of pyruvate kinase and regulates the glycolysis and the dimer PKM2 in the context of glucose metabolism can be used as a switch for energy metabolism and material synthesis .

Chemical Reactions Analysis

PKM2 plays a role in the maintenance of autoimmune homeostasis through regulation of the Warburg effect . It also plays a role in the development of some inflammatory diseases .

Physical And Chemical Properties Analysis

The final rate-limiting step of aerobic glycolysis is modulated by the PKM2 enzyme . PKM2 functions in a variety of pathways, including aerobic glycolysis, intranuclear signal transduction, protein synthesis, and protein interactions .

Aplicaciones Científicas De Investigación

Cancer Treatment

PKM2 inhibitors have been identified as potential drug targets for cancer therapies . Tumor cells heavily depend on PKM2 to fulfill their divergent energetic and biosynthetic requirements . This makes PKM2 a promising target for innovative drug discovery, especially for the development of antitumor therapeutics .

Metabolic Reprogramming in Cancer Cells

PKM2 inhibitors can interrogate metabolic reprogramming in cancer cells . The reliance of tumor cells on aerobic glycolysis is one of the emerging hallmarks of cancer . PKM2, an important enzyme of the glycolytic pathway, is highly expressed in a number of cancer cells .

Identification of Natural Compounds as PKM2 Inhibitors

Research has identified natural compounds such as silibinin, curcumin, resveratrol, and ellagic acid as potential inhibitors of PKM2 . These compounds can be utilized as drug leads for PKM2-dependent cancers .

Inhibition of Cancer Cell Growth

Some PKM2 inhibitors have shown potential in inhibiting cancer cell growth. For example, ellagic acid has been demonstrated as a potent inhibitor of cancer cell growth .

Regulation of Tumor Metabolism

PKM2 inhibitors can regulate tumor metabolism . PKM2, an important enzyme that catalyzes the final rate-limiting stage during glycolysis, is highly expressed in numerous types of tumors and aids in the development of favorable conditions for the survival of tumor cells .

Impact on Cancer Immunity

PKM2 builds a bridge between energy metabolism and cancer immunity . The activator and inhibitor of PKM2 both promote the anti-cancer immune response and inhibit cancer growth and metastasis by regulating the metabolism of cancer cells and immune cells in the tumor microenvironment through the HIF-1α/PKM2 pathway .

Mecanismo De Acción

Mode of Action

PKM2 inhibitors work by interacting with PKM2 and inhibiting its activity . The transition between PKM2 dimers and tetramers is allosterically regulated by endogenous and exogenous activators and inhibitors . PKM2 has PK enzyme activity only when it serves as a tetramer . PKM2 is activated by the glycolytic intermediate products named fructose 1,6-bisphosphate (FBP) . PKM2 inhibitors can prevent this activation, thereby inhibiting the enzyme’s activity and disrupting the glycolytic pathway .

Biochemical Pathways

PKM2 plays a significant role in various biological processes of tumor growth . It regulates the last step of the glycolytic pathway . The dimerization of PKM2 can promote the proliferation and growth of tumor cells . The aggregation of PKM2 is regulated by both endogenous and exogenous cofactors as well as post-translational modification (PTM) . PKM2 can also regulate each other with various proteins by phosphorylation, acetylation, and other modifications .

Result of Action

The inhibition of PKM2 can have several effects at the molecular and cellular levels. For instance, it can reduce reactive oxygen species (ROS) production and microbial killing by neutrophils . It can also slow down fibrosis progression . Moreover, the inhibition of PKM2 can lead to cell killing by apoptosis .

Action Environment

The action of PKM2 inhibitors can be influenced by various environmental factors. For example, the transition between PKM2 dimers and tetramers is allosterically regulated by endogenous and exogenous activators and inhibitors . Therefore, the presence of these activators and inhibitors in the cellular environment can influence the action of PKM2 inhibitors. Additionally, the pH and oxygen levels in the tumor microenvironment can also affect the activity of PKM2 and the efficacy of its inhibitors .

Safety and Hazards

Direcciones Futuras

PKM2 is one of the promising targets for innovative drug discovery, especially for the developments of antitumor therapeutics . Further studies on the immune mechanisms of PKM2 are expected to provide more new ideas and drug targets for immunotherapy of inflammatory and autoimmune diseases, guiding drug development and disease treatment .

Propiedades

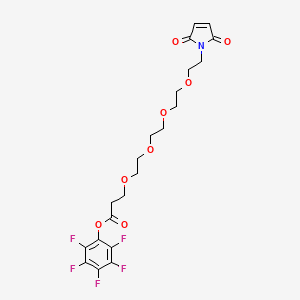

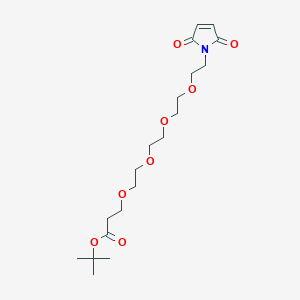

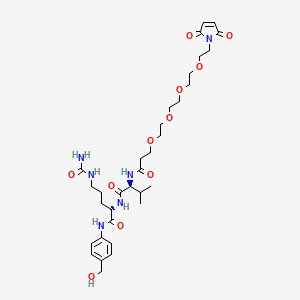

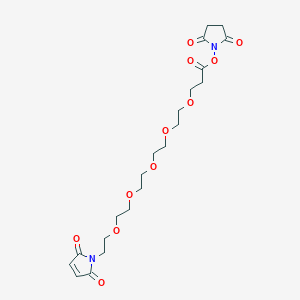

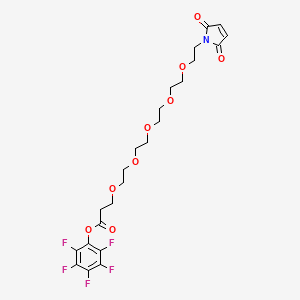

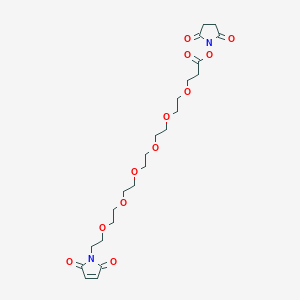

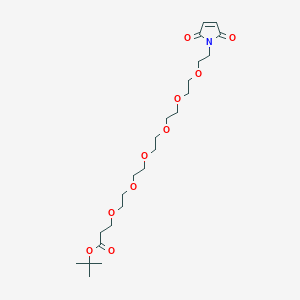

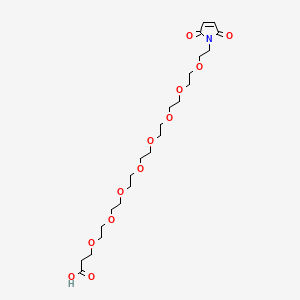

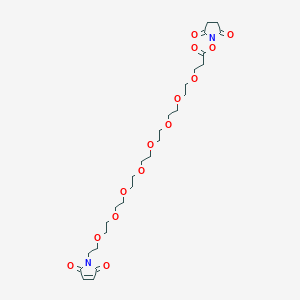

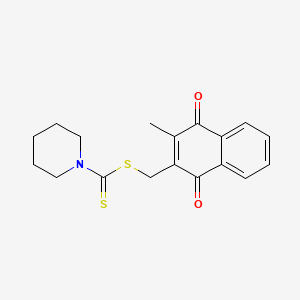

IUPAC Name |

(3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAFOGVMELKGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pkm2-IN-1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.